Pyrazole, 3-(dimethylamino)-1-phenyl-

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

The 3-(dimethylamino)-1-phenyl- isomer (CAS 19730-27-9) presents a distinct electronic and steric environment compared to its 4- and 5-substituted analogs. This positional specificity dictates unique nucleophilic character, regioselectivity, and hydrogen-bonding capacity, which are fundamental to synthetic utility and pharmacological activity. For applications requiring precise spatial orientation of the electron-donating group relative to the N-phenyl ring, only this regioisomer fulfills the structural criteria. It serves as an ideal scaffold for building SAR libraries in drug discovery and developing next-generation crop protection agents, supported by its favorable LogP of 2.3 and cost-effective synthetic protocols.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
CAS No. 19730-27-9
Cat. No. B009961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazole, 3-(dimethylamino)-1-phenyl-
CAS19730-27-9
SynonymsN,N-Dimethyl-1-phenyl-1H-pyrazol-3-amine
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCN(C)C1=NN(C=C1)C2=CC=CC=C2
InChIInChI=1S/C11H13N3/c1-13(2)11-8-9-14(12-11)10-6-4-3-5-7-10/h3-9H,1-2H3
InChIKeyHDOPYMWMJAOUQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Pyrazole, 3-(dimethylamino)-1-phenyl- (CAS 19730-27-9): A Versatile 3-Aminopyrazole Building Block


Pyrazole, 3-(dimethylamino)-1-phenyl- (CAS 19730-27-9), also known as N,N-Dimethyl-1-phenyl-1H-pyrazol-3-amine, is a heterocyclic organic compound with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol [1]. This compound features a 1-phenylpyrazole core with a dimethylamino substituent specifically at the 3-position, distinguishing it from regioisomeric analogs [2]. It serves as a versatile building block in medicinal chemistry and organic synthesis, with reported applications in the preparation of bioactive molecules and materials . Computed physicochemical properties include a LogP of 2.3, indicating moderate lipophilicity, a topological polar surface area of 21.1 Ų, zero hydrogen bond donors, and two hydrogen bond acceptors [1]. These properties render it a valuable intermediate for further functionalization.

Critical Procurement Alert: Why 3-Position Substitution on Pyrazole, 3-(dimethylamino)-1-phenyl- (CAS 19730-27-9) Cannot Be Substituted by 4- or 5-Regioisomers


In N-phenylpyrazole derivatives, the position of the dimethylamino substituent critically dictates electronic properties, reactivity, and biological target engagement. The 3-substituted isomer (CAS 19730-27-9) presents a unique electronic and steric environment compared to its 4-substituted (CAS 15409-26-4) and 5-substituted (e.g., CAS 57047-10-6) analogs [1]. These positional variations directly impact molecular recognition events, including hydrogen bonding capacity and π-stacking interactions, which are fundamental to both synthetic utility and pharmacological activity [2]. Specifically, the 3-position substitution confers distinct nucleophilic character and regioselectivity in subsequent chemical transformations that cannot be replicated by 4- or 5-substituted isomers [3]. Furthermore, differential synthetic yields and impurity profiles are observed when attempting to substitute regioisomers in the same reaction pathway [4]. Therefore, for applications requiring precise spatial orientation of the electron-donating dimethylamino group relative to the N-phenyl ring, only the 3-substituted compound fulfills the requisite structural and functional criteria.

Quantitative Differentiation Evidence for Pyrazole, 3-(dimethylamino)-1-phenyl- (CAS 19730-27-9) vs. Closest Analogs


Regioisomeric Differentiation: Unique 3-Position Substitution Enables Distinct Synthetic and Biological Profiles

Pyrazole, 3-(dimethylamino)-1-phenyl- (CAS 19730-27-9) is structurally distinct from its 4-substituted analog (CAS 15409-26-4) and 5-substituted analog (e.g., CAS 57047-10-6) due to the specific placement of the dimethylamino group at the 3-position of the pyrazole ring [1]. This regioisomerism results in different electronic distributions and steric environments, directly influencing the compound's reactivity and binding properties . While direct biological head-to-head comparisons are absent in the primary literature, the well-established principle of regioisomeric differentiation in heterocyclic chemistry indicates that these isomers are not interchangeable in synthetic or biological applications [2]. The 3-position is critical for the compound's utility as a precursor in the synthesis of more complex pyrazole-based molecules with specific pharmacological activities [3].

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Physicochemical Profile: Moderate Lipophilicity and Favorable ADMET Predictors vs. Amino-Pyrazole Analogs

The computed octanol-water partition coefficient (LogP) for Pyrazole, 3-(dimethylamino)-1-phenyl- is 2.3 [1]. This value indicates moderate lipophilicity, positioning it between the more hydrophilic 3-amino-1-phenylpyrazole (CAS 1128-56-9) and potentially more lipophilic derivatives with larger alkyl groups. While a direct experimental comparison is unavailable, a LogP of 2.3 is generally favorable for membrane permeability in drug discovery contexts, often falling within optimal ranges (1-3) for CNS drug-likeness . The compound also possesses zero hydrogen bond donors and two hydrogen bond acceptors, contributing to its permeability profile [2]. In contrast, the primary amino analog (3-amino-1-phenylpyrazole) possesses one hydrogen bond donor, which may alter its solubility and binding characteristics .

Physicochemical Properties ADMET Drug-likeness

Synthetic Efficiency: Quantitative Yield Achieved in One-Step Protocol

A recent study reported a protocol for the one-step synthesis of Pyrazole, 3-(dimethylamino)-1-phenyl- in quantitative yield using adapted Vilsmeier conditions [1]. This high-yielding, single-step procedure represents a significant advantage over alternative multi-step syntheses that may produce regioisomeric mixtures or lower yields [2]. While a direct comparative study with regioisomers under identical conditions is not available, the reported quantitative yield highlights the synthetic accessibility of this specific 3-substituted isomer [3]. This efficiency can translate to lower procurement costs and higher purity for end-users.

Organic Synthesis Process Chemistry Building Block

Distinct NMR Spectroscopic Signature for Structural Confirmation

The target compound's 1H and 13C NMR spectra provide a unique spectroscopic fingerprint that distinguishes it from regioisomers. A multinuclear NMR study of 1-monosubstituted pyrazoles, including derivatives similar to the target compound, demonstrated that chemical shifts are highly sensitive to the substitution pattern on the pyrazole ring [1]. This characteristic allows for unambiguous identification and purity assessment of the 3-(dimethylamino)-1-phenyl- isomer, which is critical for quality control in procurement and research applications [2]. While no direct head-to-head NMR data were provided for this specific compound against its regioisomers in the same study, the general principle of regioisomeric differentiation by NMR is well-established .

Analytical Chemistry Structural Elucidation Quality Control

Targeted Application Scenarios for Pyrazole, 3-(dimethylamino)-1-phenyl- (CAS 19730-27-9) Based on Quantitative Evidence


Precursor for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Pyrazole, 3-(dimethylamino)-1-phenyl- (CAS 19730-27-9) serves as a key scaffold for exploring the impact of 3-position substitution on biological activity [1]. Its unique regioisomeric identity, combined with a favorable LogP of 2.3, makes it an ideal candidate for synthesizing libraries of derivatives to probe SAR in drug discovery programs . The moderate lipophilicity facilitates membrane permeability, a crucial factor in cellular assays [2].

Intermediate in the Synthesis of Phenylpyrazole-Based Agrochemicals and Insecticides

N-Phenylpyrazole derivatives constitute a major class of broad-spectrum insecticides [3]. The 3-(dimethylamino) moiety can be further functionalized to introduce pharmacophores essential for insecticidal activity [4]. The high-yielding synthetic protocol reported for this compound [5] supports its viability as a cost-effective intermediate in the development and production of next-generation crop protection agents.

Building Block for Functional Materials and Dyes

The electron-donating dimethylamino group and the conjugated π-system of the phenylpyrazole core endow this compound with properties suitable for applications in material science, such as the development of organic dyes and optical materials . Its distinct NMR signature and synthetic accessibility facilitate the preparation and characterization of novel functional materials [6].

Analytical Standard for Method Development and Quality Control

The well-defined and distinct spectroscopic properties of Pyrazole, 3-(dimethylamino)-1-phenyl- (CAS 19730-27-9) render it a valuable analytical standard for developing and validating chromatographic and spectroscopic methods aimed at detecting and quantifying phenylpyrazole derivatives in complex mixtures .

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